![molecular formula C5H7Cl2NOS B15299927 [4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride](/img/structure/B15299927.png)
[4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride: is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a methanol group attached to the thiazole ring. It is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride typically involves the reaction of thiazole derivatives with chloromethylating agents. One common method is the reaction of 2-aminothiazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride. The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with various nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted thiazoles.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex thiazole derivatives.
- Employed in the development of new catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential as an antimicrobial agent due to its thiazole core.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry:
- Utilized in the production of agrochemicals and dyes.
- Applied in the synthesis of materials with specific electronic or optical properties.
作用机制
The mechanism of action of [4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
相似化合物的比较
Thiazole: The parent compound, which lacks the chloromethyl and methanol groups.
2-Aminothiazole: A precursor in the synthesis of [4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes.
Uniqueness:
- The presence of both chloromethyl and methanol groups makes this compound unique in its reactivity and potential applications.
- Its ability to undergo various chemical reactions and form diverse products sets it apart from simpler thiazole derivatives.
属性
分子式 |
C5H7Cl2NOS |
|---|---|
分子量 |
200.09 g/mol |
IUPAC 名称 |
[4-(chloromethyl)-1,3-thiazol-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C5H6ClNOS.ClH/c6-1-4-3-9-5(2-8)7-4;/h3,8H,1-2H2;1H |
InChI 键 |
BHUXKKKIRPTVON-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(S1)CO)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


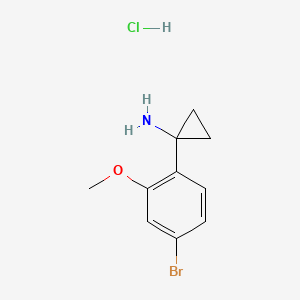
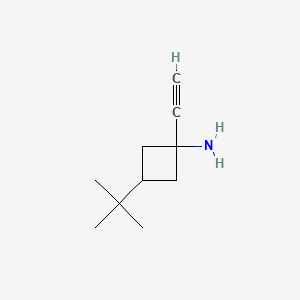
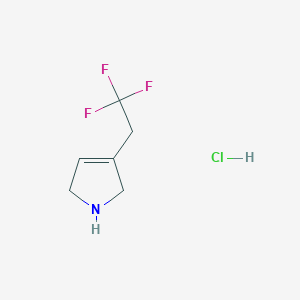
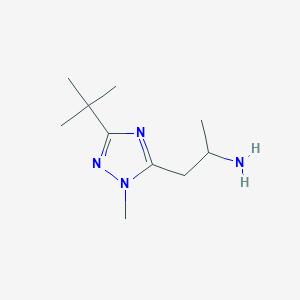
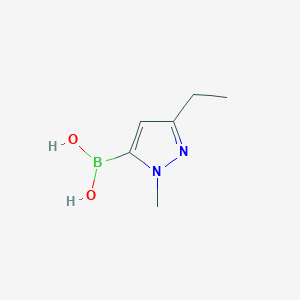
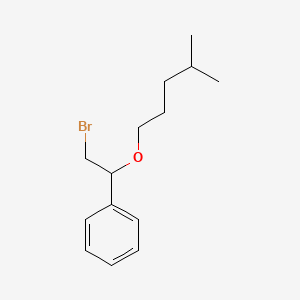

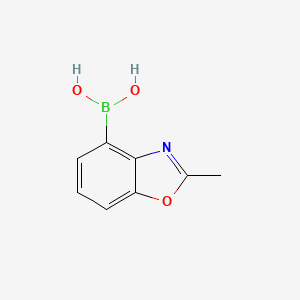
![2-[(Difluoromethyl)sulfanyl]acetonitrile](/img/structure/B15299901.png)
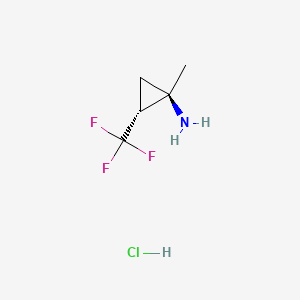
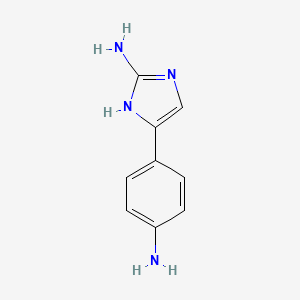
![2-[4-(Bromomethyl)oxan-4-yl]acetic acid](/img/structure/B15299921.png)
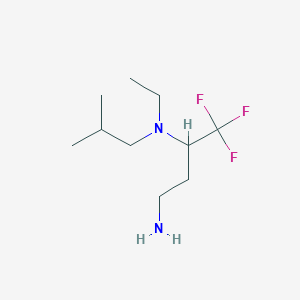
![3-cyclobutyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B15299939.png)
